4-((Isopropylamino)methyl)benzoic acid
Description
Contextualization within Substituted Benzoic Acid Chemistry
Substituted benzoic acids are crucial for studying the electronic effects of various substituents on the reactivity and acidity of the carboxylic acid group. mdpi.com The acidity of a substituted benzoic acid is influenced by the nature of the substituent on the benzene (B151609) ring. Electron-withdrawing groups tend to increase the acidity of the carboxylic acid, while electron-donating groups decrease it. libretexts.orglibretexts.org The substituent in 4-((isopropylamino)methyl)benzoic acid, the isopropylaminomethyl group, is generally considered to be an electron-donating group. This is due to the presence of the nitrogen atom and the alkyl groups. Therefore, it is expected that this compound would be a weaker acid than benzoic acid itself.
The position of the substituent also plays a significant role in its effect on the properties of the benzoic acid. mdpi.com In the case of this compound, the substituent is in the para position, which allows for both inductive and resonance effects to influence the carboxylic acid group.
Overview of Structural Features and Functional Group Implications for Chemical Research
The structure of this compound contains three key functional components: the benzene ring, the carboxylic acid group, and the isopropylaminomethyl group. Each of these imparts specific chemical properties and offers potential sites for chemical modification, making the compound a versatile building block in organic synthesis.
| Functional Group | Chemical Properties and Research Implications |
| Benzene Ring | The aromatic ring is the core of the molecule. It can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the carboxylic acid and the isopropylaminomethyl group) will determine the position of new substituents. |
| Carboxylic Acid Group | The -COOH group is acidic and can undergo a variety of reactions, including deprotonation to form a carboxylate salt, esterification with alcohols, and conversion to an acyl chloride. chemeurope.com It is a meta-directing group in electrophilic aromatic substitution. |
| Isopropylaminomethyl Group | This group consists of a secondary amine and an isopropyl group attached to a methyl group, which is then attached to the benzene ring. The amine is basic and can be protonated. The nitrogen atom's lone pair of electrons can participate in resonance with the benzene ring, influencing its reactivity. This group is an ortho, para-directing group in electrophilic aromatic substitution. |
The interplay of these functional groups provides multiple avenues for research. For instance, the carboxylic acid could be used as a handle for attaching the molecule to other structures, such as polymers or biological macromolecules. The amine functionality introduces basicity and the potential for forming salts or participating in nucleophilic reactions.
Historical and Contemporary Research Trajectories in Amine-Substituted Benzoic Acids
The study of benzoic acid and its derivatives has a long history, with early investigations focusing on its natural sources and fundamental chemical properties. wikipedia.orgnewworldencyclopedia.org The discovery of the antifungal properties of benzoic acid in 1875 opened up avenues for its application as a preservative. wikipedia.orgnewworldencyclopedia.orgchemeurope.com
In more recent times, research on amine-substituted benzoic acids has been driven by their potential applications in medicinal chemistry and materials science. nih.govresearchgate.net Aminobenzoic acids are recognized as valuable building blocks for the synthesis of a wide range of biologically active molecules. nih.govrsc.org For example, para-aminobenzoic acid (PABA) is a precursor for the synthesis of folate, a vital vitamin. nih.gov
Contemporary research often focuses on the development of novel synthetic methods for the preparation of substituted aminobenzoic acids. nih.gov The regioselective introduction of amino groups onto the benzoic acid scaffold is a significant area of investigation. nih.gov Furthermore, the incorporation of these molecules into larger, more complex structures to create new drugs and materials is an active field of research. nih.gov Amine-substituted benzoic acids have been investigated for their potential as antibacterial agents and for other therapeutic applications. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
4-[(propan-2-ylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12-7-9-3-5-10(6-4-9)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPDRIAWGUXLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257292 | |
| Record name | 4-[[(1-Methylethyl)amino]methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96084-40-1 | |
| Record name | 4-[[(1-Methylethyl)amino]methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96084-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(1-Methylethyl)amino]methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Reactivity of 4 Isopropylamino Methyl Benzoic Acid
Chemical Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone of the molecule's acidic properties and a site for various nucleophilic acyl substitution reactions.
Esterification Mechanisms
The conversion of 4-((Isopropylamino)methyl)benzoic acid to its corresponding esters is most commonly achieved through Fischer esterification. tcu.eduyoutube.com This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is an equilibrium process, and to achieve a high yield of the ester, conditions are manipulated to favor the products, typically by using a large excess of the alcohol or by removing water as it is formed. tcu.eduyoutube.com
The mechanism for the Fischer esterification of this compound proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the benzoic acid derivative, significantly increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Alcohol: A molecule of alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
Deprotonation: The protonated carbonyl oxygen of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
| Reaction Step | Description | Key Intermediate |
| 1 | Protonation of Carbonyl | Activated Carboxylic Acid |
| 2 | Nucleophilic Attack | Tetrahedral Intermediate |
| 3 | Proton Transfer | Protonated Tetrahedral Intermediate |
| 4 | Water Elimination | Protonated Ester |
| 5 | Deprotonation | Final Ester Product |
This interactive table summarizes the key stages of the Fischer-Speier esterification mechanism.
Salt Formation and Characterization
As an amino acid derivative, this compound is amphoteric, meaning it can react as both an acid and a base. This property allows it to form salts with both acids and bases. libretexts.org
Reaction with Bases: When treated with a strong base, such as sodium hydroxide (B78521) (NaOH), the acidic proton of the carboxylic acid group is removed, forming the corresponding carboxylate salt (e.g., sodium 4-((isopropylamino)methyl)benzoate) and water. google.com
Reaction with Acids: In the presence of a strong acid, like hydrochloric acid (HCl), the lone pair of electrons on the nitrogen atom of the secondary amine group accepts a proton, forming an ammonium (B1175870) salt (e.g., 4-(carboxy)-N-isopropyl-N-methylanilinium chloride). researchgate.netresearchgate.net
These salt formation reactions are typical acid-base neutralizations. libretexts.org The resulting salts exhibit significantly different physical properties compared to the parent molecule, most notably increased water solubility.
Characterization of these salts is typically performed using a combination of spectroscopic and analytical techniques:
| Characterization Technique | Information Provided | Reference |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms salt formation by showing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate (COO⁻) stretches, or changes in N-H bending vibrations for ammonium salts. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can show shifts in the signals of protons and carbons adjacent to the charged center, confirming the site of protonation or deprotonation. | |
| Titrimetry | Acid-base titrations can be used to determine the equivalence point and pKa values, confirming the acidic and basic nature of the compound. acs.org | |
| X-ray Crystallography | Provides definitive structural information of the crystalline salt, showing bond lengths and the location of the counter-ion. researchgate.net |
This interactive table outlines common methods for the characterization of amino acid salts.
Reactivity Profile of the Secondary Amine Group
The secondary amine in this compound serves as a nucleophilic center and is susceptible to a variety of reactions, including substitution and condensation.
Acylation and Alkylation Potential
Acylation: Secondary amines readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides. orgoreview.combyjus.comlibretexts.org This nucleophilic acyl substitution reaction results in the formation of a stable N,N-disubstituted amide. youtube.com The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the carbonyl carbon of the acylating agent, followed by the expulsion of a leaving group (e.g., chloride). chemguide.co.uk A base like pyridine (B92270) is often added to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. youtube.com
Alkylation: The nitrogen atom can also act as a nucleophile in reactions with alkylating agents like alkyl halides. libretexts.org This reaction forms a tertiary amine. However, a significant challenge in the alkylation of secondary amines is the potential for over-alkylation. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt. dtic.mil To achieve selective mono-alkylation, specific strategies such as using N-aminopyridinium salts as ammonia (B1221849) surrogates or controlling reaction conditions are employed. nih.gov Reductive amination offers an alternative route to tertiary amines while avoiding the issue of over-alkylation. stackexchange.comwikipedia.org
Enzymatic and Catalytic Homocoupling Reactions
The direct homocoupling of this compound to form a dimer linked by a new N-N or C-N bond is not a commonly reported transformation. However, related catalytic processes provide insight into its potential reactivity.
Catalytic Homocoupling: While the homocoupling of secondary amines is challenging, catalytic methods exist for primary amines. For instance, palladium or platinum nanoparticles supported on graphitic carbon nitride can catalyze the dehydrogenative homocoupling of primary amines to form imines or secondary amines, respectively. thieme-connect.com The Ullmann homocoupling reaction, traditionally used for aryl halides, has also been adapted for other substrates using copper-based catalysts, suggesting a potential, though unexplored, avenue for related transformations. mdpi.comnih.gov
Enzymatic Reactions: The field of biocatalysis offers sophisticated tools for amine functionalization. While specific enzymatic homocoupling of this molecule is not documented, enzymes like reductive aminases (RedAms) have been shown to catalyze the N-alkylation of both primary and secondary amines with aldehydes. nih.govacs.org This demonstrates the principle of enzymatic C-N bond formation involving secondary amines. Furthermore, artificial enzymes have been designed that utilize secondary amine catalysis for various transformations, highlighting the potential for developing biocatalysts for novel coupling reactions. nih.govcardiff.ac.uk
Condensation Reactions, including Schiff Base Formation in Analogues
The reaction of amines with carbonyl compounds (aldehydes and ketones) is a fundamental condensation reaction. The structure of the amine dictates the product.
Enamine Formation: Secondary amines, such as the one in this compound, react with aldehydes or ketones to form enamines, not Schiff bases (imines). chemistrysteps.comyoutube.com The mechanism is similar to imine formation initially, involving the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. jove.com After the elimination of water to form an iminium ion, a proton is removed from an adjacent carbon (the α-carbon) rather than from the nitrogen (which lacks a proton), resulting in the formation of a C=C double bond adjacent to the nitrogen atom. masterorganicchemistry.commakingmolecules.com
Schiff Base Formation in Analogues: In contrast, primary amine analogues, such as 4-aminobenzoic acid (PABA), readily undergo condensation with aldehydes and ketones to form Schiff bases (imines), which contain a C=N double bond. nih.govrecentscientific.com This reaction is typically acid-catalyzed and reversible. Numerous Schiff bases derived from PABA have been synthesized by reacting it with various substituted aldehydes, often under solvent-free conditions or via reflux in a suitable solvent like methanol (B129727). asianpubs.orgresearchgate.netrjptonline.org
| Amine Type | Carbonyl Partner | Product | Key Functional Group |
| Secondary Amine | Aldehyde/Ketone | Enamine | C=C-N |
| Primary Amine (Analogue) | Aldehyde/Ketone | Schiff Base (Imine) | C=N |
This interactive table compares the condensation reaction products of secondary amines versus their primary amine analogues.
Aromatic Ring Reactivity Patterns
The reactivity of the aromatic ring in this compound towards electrophilic substitution is dictated by the electronic effects of its two substituents: the carboxylic acid group (-COOH) and the (isopropylamino)methyl group (-CH₂(NH)CH(CH₃)₂). These groups are situated in a para relationship, and their individual directing effects are crucial in determining the position of incoming electrophiles.
The carboxylic acid group is a well-documented deactivating group and a meta-director in electrophilic aromatic substitution. libretexts.orglibretexts.org It withdraws electron density from the benzene (B151609) ring through both a negative inductive effect (-I) and a negative resonance effect (-R), making the ring less nucleophilic and therefore less reactive towards electrophiles. chegg.com Consequently, it directs incoming substituents to the positions meta to itself (positions 3 and 5).
The (isopropylamino)methyl group is an alkyl group substituted with a secondary amine. The benzylic methylene (B1212753) (-CH₂-) linker insulates the aromatic ring from the direct resonance effects of the nitrogen atom's lone pair. The group as a whole, -CH₂NHR, is generally considered to be weakly activating due to the electron-donating inductive effect (+I) of the alkyl portion. libretexts.org As an activating group, it directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the carboxyl group, it directs incoming electrophiles to its ortho positions (positions 3 and 5).
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|---|
| -COOH | 1 | -Inductive, -Resonance | Deactivating | Meta (positions 3, 5) |
| -CH₂(NH)iPr (Neutral) | 4 | +Inductive | Weakly Activating | Ortho (positions 3, 5) |
| -CH₂NH₂⁺iPr (Acidic) | 4 | -Inductive | Strongly Deactivating | Meta (positions 2, 6) |
| Combined (Neutral) | 1,4 | Overall Deactivating | Deactivated | Reinforcing (positions 3, 5) |
| Combined (Acidic) | 1,4 | Strongly Deactivating | Strongly Deactivated | Antagonistic |
Mechanistic Investigations through Derivatization Studies
Derivatization provides a means to probe the reactivity of this compound and understand the mechanistic pathways it can undergo. Photochemical and catalytic methods are particularly insightful.
Photochemical Transformations and Rearrangement Mechanisms
While specific photochemical studies on this compound are not extensively documented, plausible reaction pathways can be inferred from the behavior of related N-substituted aromatic compounds. The presence of a benzylic hydrogen and a secondary amine suggests potential reactivity under UV irradiation.
Photochemical reactions of substituted benzenes with aliphatic amines are known to proceed through various pathways, including substitution and addition processes. rsc.org For this compound, irradiation could potentially lead to reactions involving the benzylic C-H bond or the N-H bond. Intramolecular cyclization is a common photochemical transformation, though it is less likely in this specific molecule without a suitably positioned activating or leaving group. rsc.org Another potential, though less direct, transformation could involve rearrangements analogous to the aza Paternò–Büchi reaction, which describes the photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine. nih.gov While the subject molecule is not an imine, this highlights the types of complex rearrangements that can occur in nitrogen-containing compounds under photochemical conditions. The specific mechanisms would likely involve excited states and radical intermediates, with the exact product distribution depending heavily on the solvent and wavelength of light used.
Catalytic Reduction Mechanisms
The catalytic reduction (hydrogenation) of this compound offers several mechanistic pathways, with the outcome being highly dependent on the choice of catalyst and reaction conditions. researchgate.net The molecule possesses two primary functional groups susceptible to hydrogenation: the aromatic ring and the carboxylic acid.
Aromatic Ring Reduction: The benzene ring can be selectively hydrogenated to a cyclohexane (B81311) ring. This is typically achieved using catalysts such as Palladium on carbon (Pd/C) or Rhodium on alumina (B75360) (Rh/Al₂O₃) under moderate hydrogen pressure. The mechanism involves the adsorption of the aromatic ring onto the surface of the metal catalyst, followed by the sequential addition of hydrogen atoms, leading to the formation of 4-((Isopropylamino)methyl)cyclohexanecarboxylic acid. Research on benzoic acid hydrogenation shows that Pd/C catalysts are highly selective for ring saturation while leaving the carboxylic acid group intact. researchgate.net
Carboxylic Acid Reduction: The selective reduction of the carboxylic acid group to a primary alcohol, without affecting the aromatic ring, is a more challenging transformation. This requires specialized chemoselective catalysts. Bimetallic systems, such as Ruthenium-Tin on alumina (Ru-Sn/Al₂O₃), have been shown to be effective for the hydrogenation of the carboxyl group in benzoic acid to yield benzyl (B1604629) alcohol. researchgate.net The mechanism is thought to involve the activation of the carbonyl group on the catalyst surface, facilitating its reduction to the corresponding alcohol, (4-((Isopropylamino)methyl)phenyl)methanol.
Exhaustive Reduction: A complete reduction of both the aromatic ring and the carboxylic acid is possible using more active catalysts under more forcing conditions. For instance, Ruthenium on carbon (Ru/C) has been shown to be an active catalyst for the hydrogenation of both the aromatic ring and the carboxylic group of benzoic acid, which would yield (4-((Isopropylamino)methyl)cyclohexyl)methanol. researchgate.net
The mechanism for these heterogeneous catalytic reactions universally involves the dissociative chemisorption of hydrogen on the metal surface and the subsequent stepwise transfer of hydrogen atoms to the adsorbed substrate.
| Reaction Type | Typical Catalyst | Expected Major Product | Reference Principle |
|---|---|---|---|
| Selective Ring Hydrogenation | Pd/C | 4-((Isopropylamino)methyl)cyclohexanecarboxylic acid | Hydrogenation of benzoic acid researchgate.net |
| Selective Carboxyl Hydrogenation | Ru-Sn/Al₂O₃ | (4-((Isopropylamino)methyl)phenyl)methanol | Chemoselective hydrogenation of benzoic acid researchgate.net |
| Exhaustive Hydrogenation | Ru/C | (4-((Isopropylamino)methyl)cyclohexyl)methanol | Full reduction of benzoic acid researchgate.net |
Spectroscopic Characterization and Structural Elucidation of 4 Isopropylamino Methyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-((Isopropylamino)methyl)benzoic acid by mapping the chemical environments of its constituent ¹H and ¹³C nuclei.
The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment within the molecule. The analysis of chemical shifts (δ), integration values, and signal multiplicities (splitting patterns) allows for a complete assignment of the proton signals.
The aromatic region is expected to show two distinct signals for the protons on the benzene (B151609) ring. Due to the para-substitution pattern, these protons form an AA'BB' system, which often appears as two apparent doublets. The protons ortho to the electron-withdrawing carboxylic acid group (H-2 and H-6) are anticipated to resonate further downfield compared to the protons ortho to the electron-donating aminomethyl group (H-3 and H-5).
The aliphatic region would be characterized by signals from the isopropyl and methylene (B1212753) groups. The methine proton (-CH-) of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons. Correspondingly, the two methyl groups (-CH₃) of the isopropyl moiety would produce a doublet. The methylene protons (-CH₂-) connecting the amino group to the aromatic ring would likely appear as a singlet. The amine (N-H) and carboxylic acid (O-H) protons are expected to appear as broad singlets, with the carboxylic acid proton resonating at a significantly downfield chemical shift, often above 10 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents predicted data based on the analysis of structurally similar compounds, such as p-toluic acid and 4-isopropylbenzoic acid. chemicalbook.comchemicalbook.comchegg.com
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| > 12.0 | Broad Singlet | 1H | -COOH |
| ~ 8.0 | Doublet | 2H | Ar-H (ortho to -COOH) |
| ~ 7.4 | Doublet | 2H | Ar-H (ortho to -CH₂NH-) |
| ~ 4.0 | Singlet | 2H | -CH₂- |
| ~ 3.0 | Septet | 1H | -CH(CH₃)₂ |
| ~ 1.2 | Doublet | 6H | -CH(CH₃)₂ |
| Variable | Broad Singlet | 1H | -NH- |
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. For this compound, a total of eight distinct carbon signals are predicted.
The most downfield signal corresponds to the carbonyl carbon of the carboxylic acid group, typically found in the 167-173 ppm range. chemicalbook.comrsc.org The four aromatic carbons will have distinct chemical shifts due to the different substituents. The ipso-carbon attached to the carboxylic acid (C-1) and the ipso-carbon attached to the aminomethyl group (C-4) can be distinguished from the protonated aromatic carbons (C-2/C-6 and C-3/C-5). The aliphatic region will contain signals for the methylene carbon and the two carbons of the isopropyl group (methine and methyl).
Table 2: Predicted ¹³C NMR Spectral Data for this compound This table presents predicted data based on the analysis of structurally similar compounds, such as benzoic acid and 4-isopropylbenzoic acid. rsc.orgchemicalbook.comdocbrown.info
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | -COOH |
| ~ 145 | Ar-C (C-4, attached to -CH₂NH-) |
| ~ 130 | Ar-C (C-2/C-6, ortho to -COOH) |
| ~ 129 | Ar-C (C-3/C-5, ortho to -CH₂NH-) |
| ~ 128 | Ar-C (C-1, attached to -COOH) |
| ~ 52 | -CH₂- |
| ~ 49 | -CH(CH₃)₂ |
| ~ 22 | -CH(CH₃)₂ |
While ¹H and ¹³C NMR are sufficient for primary structural elucidation, advanced 2D NMR techniques could provide deeper insights into the molecule's conformation. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to establish through-space proximities between protons. For instance, a NOESY experiment could reveal correlations between the methylene (-CH₂-) protons and the ortho-aromatic protons (H-3/H-5), confirming the spatial arrangement of the aminomethyl substituent relative to the benzene ring. Similarly, correlations between the isopropyl group protons and the methylene protons could help define the preferred conformation around the C-N bond. These techniques are invaluable for understanding the three-dimensional structure and dynamic behavior of the molecule in solution.
The chemical shifts observed in NMR spectra are directly related to the electronic environment of the nuclei. In this compound, the electron-withdrawing nature of the carboxylic acid group deshields the ortho protons (H-2/H-6) and the ipso-carbon (C-1), causing them to resonate at a lower field (higher ppm). Conversely, the aminomethyl group is generally electron-donating, leading to a relative shielding of the ortho protons (H-3/H-5) and the ipso-carbon (C-4).
The spin-spin coupling constants (J-values) provide information about the connectivity of atoms. The aromatic protons are expected to exhibit a typical ortho-coupling constant of approximately 7-8 Hz. In the isopropyl group, the coupling between the methine proton and the methyl protons would result in a J-value of around 7 Hz, which is characteristic of free rotation around the C-C bond.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
The IR and Raman spectra of this compound are expected to display a series of absorption bands corresponding to the specific vibrational modes of its functional groups. The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically spanning from 2500 to 3300 cm⁻¹, which is a result of strong hydrogen bonding. docbrown.infospectroscopyonline.com The C=O stretching vibration of the carboxylic acid will appear as a very strong and sharp band around 1700 cm⁻¹. spectroscopyonline.comresearchgate.net
Table 3: Predicted Major Vibrational Frequencies for this compound This table presents predicted data based on the analysis of structurally similar compounds. docbrown.infospectroscopyonline.commdpi.com
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300 - 2500 | O-H stretch (Carboxylic acid, very broad) |
| 3500 - 3300 | N-H stretch (Secondary amine) |
| 3100 - 3000 | C-H stretch (Aromatic) |
| 3000 - 2850 | C-H stretch (Aliphatic) |
| 1710 - 1680 | C=O stretch (Carboxylic acid, strong) |
| 1610 - 1450 | C=C stretch (Aromatic ring) |
| 1320 - 1210 | C-O stretch (Carboxylic acid) |
Spectroscopic Signatures of Hydrogen Bonding Networks
The presence of both a carboxylic acid group and a secondary amine group in this compound makes it highly susceptible to forming complex hydrogen bonding networks. These interactions would significantly influence its vibrational spectra (Infrared and Raman).
In the solid state, benzoic acid derivatives typically form centrosymmetric dimers through strong O-H···O=C hydrogen bonds between the carboxylic acid groups. nih.govias.ac.in This dimerization results in a very broad and strong O-H stretching band in the IR spectrum, generally appearing in the 2500–3300 cm⁻¹ region. docbrown.infolibretexts.orgechemi.com This broadness is a hallmark of the strong hydrogen bonding within the dimer. docbrown.info
The secondary amine (N-H) group also participates in hydrogen bonding, which can be either intermolecular with other amine or carboxyl groups, or potentially intramolecular. Secondary amines typically show a single N-H stretching peak, which for saturated amines, appears in the range of 3320 to 3280 cm⁻¹. spectroscopyonline.comrockymountainlabs.com Aromatic secondary amines absorb at a slightly higher frequency, near 3400 cm⁻¹. spectroscopyonline.com Hydrogen bonding causes these N-H stretching bands to broaden and shift to lower frequencies by about 100 cm⁻¹. spectroscopyonline.comlibretexts.orglibretexts.org The N-H wagging vibration, another indicator of secondary amines, is typically found in the 750–700 cm⁻¹ range and is also broadened by hydrogen bonding. spectroscopyonline.com
The interplay between the carboxylic acid and amine groups could lead to a variety of hydrogen bonding motifs, including chains or more complex three-dimensional networks, each with a unique spectroscopic fingerprint. The study of these networks can be aided by techniques like path integral molecular dynamics (PIMD), which can reveal quantum effects that influence hydrogen bridges, such as the elongation of the O-H or N-H covalent bond. mdpi.com
Advanced Approaches for Reconciling Discrepant Vibrational Data
Interpreting the vibrational spectra of molecules with extensive hydrogen bonding can be challenging due to peak broadening, overlapping signals, and vibrational coupling. researchgate.net When experimental data appears discrepant or ambiguous, several advanced computational and analytical approaches can be employed for clarification.
Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful tool for calculating theoretical vibrational frequencies. researchgate.netnih.gov By modeling the molecule as a monomer, a dimer, or larger clusters, it is possible to predict the frequencies of fundamental vibrations and how they shift upon hydrogen bond formation. nih.gov Comparing these calculated spectra with experimental data can help assign complex spectral features. researchgate.net
Anharmonic Corrections: Standard harmonic frequency calculations often deviate from experimental values, especially for bonds involved in strong hydrogen bonding like O-H stretches. Anharmonic calculations provide a more accurate prediction of band positions and can help to identify overtones and combination bands that might otherwise be misinterpreted. researchgate.net
Isotopic Substitution: Replacing hydrogen with deuterium (B1214612) in the O-H and N-H groups (isotopic labeling) is a classic experimental technique. The resulting shift in vibrational frequencies to lower wavenumbers can definitively identify the vibrations associated with these specific bonds, helping to disentangle them from other overlapping peaks, such as C-H stretches. nih.gov
Two-Dimensional (2D) Correlation Spectroscopy: This technique can be used to highlight correlations between different vibrational bands under a specific perturbation (like temperature or concentration changes). It can help to distinguish between vibrations that are part of the same hydrogen-bonded network.
By combining high-resolution experimental data with these advanced theoretical and analytical methods, a more accurate and detailed picture of the molecular structure and intermolecular interactions of this compound can be achieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) Applications
LC-MS is well-suited for the analysis of polar, non-volatile compounds like this compound. researchgate.net The compound can be separated from a mixture using liquid chromatography and then introduced into the mass spectrometer for analysis.
Electrospray ionization (ESI) is a common ionization technique for such molecules. In negative ion mode (ESI-), the carboxylic acid group would readily deprotonate to form the carboxylate anion [M-H]⁻, which corresponds to the molecular ion. researchgate.net In positive ion mode (ESI+), the secondary amine is a likely site of protonation, yielding the [M+H]⁺ ion.
Tandem mass spectrometry (MS/MS) provides deeper structural information. The [M-H]⁻ or [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov This technique is highly sensitive and specific, making it ideal for identifying and quantifying carboxylic acids in complex biological or environmental samples. researchgate.netresearchgate.net For challenging analyses, derivatization of the carboxylic acid group can be employed to improve chromatographic separation and ionization efficiency. nih.govosti.govacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples or Derivatives
Due to its polarity and low volatility, this compound is not directly suitable for GC-MS analysis. However, it can be analyzed using this technique after chemical derivatization to create a more volatile and thermally stable compound.
A common derivatization strategy is silylation, where active hydrogens in the carboxylic acid and amine groups are replaced with a trimethylsilyl (B98337) (TMS) group. unina.itresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.netusherbrooke.ca The resulting silylated derivative is more amenable to GC separation and produces characteristic mass spectra. unina.itusherbrooke.ca It is important to note that silylated derivatives can sometimes be unstable, and alternative alkylation methods, such as using methyl chloroformate (MCF), may offer better stability for quantitative analysis. researchgate.netnih.gov
The choice between LC-MS and GC-MS would depend on the analytical goals, the complexity of the sample matrix, and the need for quantification.
Elucidation of Molecular Ion and Characteristic Fragmentation Pathways
In electron ionization (EI) mass spectrometry, typically used in GC-MS, the high energy bombardment knocks an electron off the molecule to form a molecular ion (M⁺). chemguide.co.uk For this compound, the molecular ion peak would be expected at an odd nominal mass due to the presence of a single nitrogen atom (the Nitrogen Rule). libretexts.orglibretexts.org
The fragmentation of the molecular ion is predictable based on the functional groups present:
Alpha-Cleavage: This is a dominant fragmentation pathway for amines. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom is highly favored. For this molecule, this would involve the cleavage between the benzylic carbon and the aromatic ring, or between the benzylic carbon and the nitrogen. The most characteristic fragmentation for aliphatic amines is the cleavage of a C-C bond adjacent to the nitrogen, leading to a stable, nitrogen-containing cation. For the isopropylamino group, loss of a methyl group (CH₃•) from the parent ion would lead to a prominent peak at M-15. docbrown.info The base peak for isopropylamine (B41738) itself is at m/z 44, resulting from this alpha-cleavage. docbrown.info A similar cleavage in N,N-dimethylisopropylamine also shows cleavage at the alpha C-C bond. nih.gov
Benzoic Acid Fragmentation: The benzoic acid moiety would likely undergo fragmentation characteristic of aromatic compounds. This can include the loss of •OH (M-17) and •COOH (M-45). A key fragment would be the benzoyl cation (C₆H₅CO⁺) at m/z 105, followed by the loss of carbon monoxide (CO) to yield the phenyl cation (C₆H₅⁺) at m/z 77.
Benzylic Cleavage: The bond between the methylene group and the aromatic ring is a benzylic position, which is prone to cleavage. This could lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.
A hypothetical fragmentation pattern is summarized in the table below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Origin |
|---|---|---|
| 193 | [C₁₁H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 178 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl radical from the isopropyl group. docbrown.info |
| 148 | [M - COOH]⁺ | Loss of the carboxyl group as a radical. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the bond between the ring and the methyl group, followed by rearrangement. |
| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage at the benzylic position. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of CO from the benzoyl cation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by the π → π* transitions of the substituted benzene ring. nih.gov
Benzoic acid itself displays three characteristic absorption bands: an A-band around 190 nm, a primary B-band around 230 nm, and a secondary C-band around 280 nm. researchgate.netsielc.com The B-band is of particular interest. Substituents on the aromatic ring, regardless of whether they are electron-donating or electron-withdrawing, typically cause a bathochromic (red) shift of this primary band to a longer wavelength. researchgate.netspcmc.ac.in
For p-substituted benzoic acids, this shift is consistently observed. researchgate.net The (isopropylamino)methyl group at the para position is an electron-donating group, which would be expected to shift the B-band to a wavelength longer than 230 nm. The secondary band, which is weaker, would also likely experience a red shift. researchgate.net The exact position of these absorption maxima (λmax) would be sensitive to the solvent and the pH, as protonation of the amine or deprotonation of the carboxylic acid would alter the electronic structure of the chromophore. rsc.org For instance, the benzoate (B1203000) ion absorbs at a shorter wavelength and with lower intensity than protonated benzoic acid. spcmc.ac.inrsc.org
The electronic transitions observed are primarily π → π* transitions associated with the aromatic system. nih.govrsc.org The presence of the amino group and the carboxyl group, both having non-bonding electrons, could also introduce n → π* transitions, although these are typically much weaker and may be obscured by the more intense π → π* bands.
| Compound Type | Typical λmax (nm) | Transition Type |
|---|---|---|
| Benzoic Acid (B-band) | ~230 | π → π |
| Benzoic Acid (C-band) | ~270-280 | π → π |
| p-Substituted Benzoic Acids (B-band) | >230 | π → π* |
Computational Studies and Theoretical Investigations of 4 Isopropylamino Methyl Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using DFT, are fundamental to modern chemical research. For 4-(Carboxyamino)-benzoic acid, these calculations were performed using the B3LYP functional combined with the 6-311G basis set, a popular method for achieving a balance between accuracy and computational cost. researchgate.net
The first step in a computational study is to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 4-(Carboxyamino)-benzoic acid, calculations determined the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.net The optimized structure reveals that the carboxyamino and phenyl ring are linked via a C6-N5-C13 bond. researchgate.net
Key optimized geometrical parameters are presented below.
Table 1: Selected Optimized Geometrical Parameters for 4-(Carboxyamino)-benzoic acid
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C1-C2 | 1.39 |
| C1-C6 | 1.40 |
| C6-N5 | 1.37 |
| N5-C13 | 1.36 |
| C13=O14 | 1.22 |
| C1-C6-N5 | 121.0 |
| C6-N5-C13 | 129.0 |
| N5-C13-O14 | 125.0 |
Data sourced from DFT/B3LYP/6-311G calculations. researchgate.net
Electronic structure analysis provides insight into the distribution of electrons within the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular reactivity; a smaller gap suggests the molecule is more easily excitable and more chemically reactive. researchgate.net
DFT calculations can accurately predict spectroscopic data. The computed vibrational frequencies allow for the simulation of the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting and assigning the peaks observed in experimental measurements. researchgate.net The calculated FT-IR and Raman spectra for 4-(Carboxyamino)-benzoic acid show distinct patterns of vibrational modes. For instance, the N-H stretching vibration was calculated to appear at 3491 cm⁻¹, while C-N stretching is typically found in the 1200-1400 cm⁻¹ region. researchgate.net
Figure 1: Computed FT-IR Spectrum of 4-(Carboxyamino)-benzoic acid (This is a conceptual representation based on the data. The original study contains the graphical spectrum.)
A series of peaks would be displayed here, with notable absorptions corresponding to functional groups like N-H, C=O, and aromatic C-H stretches. researchgate.net
Vibrational analysis involves assigning each calculated frequency to specific atomic motions within the molecule, such as stretching, bending, or twisting. A Potential Energy Distribution (PED) analysis quantifies the contribution of each type of motion to a given vibrational mode. researchgate.net This provides a definitive assignment for each peak in the vibrational spectrum. For example, in the study of 4-(Carboxyamino)-benzoic acid, the PED analysis confirmed that the bands in the 3058-3133 cm⁻¹ range are almost purely due to C-H symmetry stretching modes, with PED values around 95%. researchgate.net
Table 2: Selected Vibrational Frequencies and PED Assignments for 4-(Carboxyamino)-benzoic acid
| Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (PED) |
|---|---|---|
| 3491 | N-H Stretching | 95% N-H stretch |
| 3133 | C-H Stretching | 96% C-H symm. stretch |
| 1705 | C=O Stretching | 88% C=O stretch |
| 1410 | C-N Stretching | 75% C-N stretch, 15% C-C bend |
Data represents selected values from the computational study. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis
While extensive quantum chemical calculations have been performed, detailed molecular dynamics simulations for 4-(Carboxyamino)-benzoic acid were not found in the reviewed literature. MD simulations are typically used to explore the behavior of molecules over time.
This subsection would typically describe how the molecule's shape (conformation) changes over time in a solvent. MD simulations can reveal the most stable conformations and the energy barriers between them, providing insight into the molecule's flexibility and average structure in a realistic environment. Such studies have not yet been reported for this compound.
This area of study uses computational methods to map out the energy landscape of a chemical reaction or transformation, such as the transfer of a proton from the carboxylic acid group to the amino group. By calculating the energy at many different points along a reaction coordinate, a potential energy surface can be constructed to identify transition states and reaction pathways. These specific investigations have not been detailed in the available literature for this molecule.
Theoretical Elucidation of Reaction Mechanisms
The synthesis of 4-((Isopropylamino)methyl)benzoic acid can be computationally investigated to understand the underlying reaction mechanisms, predict the feasibility of different synthetic routes, and identify key intermediates and transition states. A prevalent method for its synthesis is the reductive amination of 4-formylbenzoic acid with isopropylamine (B41738). Density Functional Theory (DFT) is a powerful computational tool to model this reaction, providing detailed insights into the energetics and geometry of the molecules involved.
A theoretical study would typically begin by optimizing the geometries of the reactants: 4-formylbenzoic acid and isopropylamine. The reaction mechanism is hypothesized to proceed in two main stages: the formation of a Schiff base intermediate followed by its reduction.
First, the nucleophilic addition of isopropylamine to the carbonyl group of 4-formylbenzoic acid leads to the formation of a carbinolamine intermediate. This is followed by the dehydration of the carbinolamine to form the corresponding imine (Schiff base). Computational chemistry can model this process, identifying the transition state for both the addition and dehydration steps. The energy barriers associated with these transition states can be calculated to determine the rate-limiting step of the Schiff base formation.
The second stage involves the reduction of the imine intermediate. This can be achieved using various reducing agents, and computational studies can help in selecting an appropriate one by modeling the reduction pathway. For instance, the use of a hydride source like sodium borohydride (B1222165) can be simulated. The calculations would map the potential energy surface for the hydride attack on the imine carbon, leading to the final product, this compound.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide the Gibbs free energies of all species along the reaction coordinate. nih.gov This allows for the construction of a detailed energy profile of the entire reaction, as illustrated in the hypothetical data below. Such a profile reveals whether each step is thermodynamically favorable (negative change in Gibbs free energy) and provides the activation energy for each transition state.
A computational investigation into the N-alkylation of amino derivatives with alcohols catalyzed by a copper(II) acetate (B1210297) system has demonstrated the utility of DFT in elucidating complex catalytic cycles. researchgate.net This study revealed a three-step mechanism involving alcohol oxidation, imine formation, and imine reduction, with the latter being the driving force of the reaction. researchgate.net Similarly, a theoretical study on the synthesis of 4-(hydroxymethyl)benzoic acid highlighted how DFT can be used to investigate reaction pathways in different environments, such as in solution and on catalyst surfaces. researchgate.net These examples underscore the capability of theoretical calculations to provide a granular understanding of reaction mechanisms relevant to the synthesis of this compound.
Hypothetical Reaction Coordinate for the Reductive Amination of 4-Formylbenzoic Acid
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| R1 + R2 | 4-Formylbenzoic acid + Isopropylamine | 0.0 |
| TS1 | Transition state for carbinolamine formation | +15.2 |
| INT1 | Carbinolamine intermediate | +5.8 |
| TS2 | Transition state for dehydration | +25.6 |
| INT2 | Imine intermediate + Water | -2.3 |
| TS3 | Transition state for hydride reduction | +12.1 |
| P | This compound | -28.7 |
This table presents hypothetical data for illustrative purposes.
Molecular Modeling for Ligand-Target Interactions
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govufms.brresearchgate.net This method is instrumental in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein. The focus of this analysis is on the binding modes and intermolecular interactions, not the biological outcome.
A typical molecular docking study involves the following steps:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and its geometry optimized using computational chemistry methods. A hypothetical protein target would be chosen, and its 3D structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
Docking Simulation: A docking algorithm would then be used to place the ligand into the active site of the protein in various possible conformations and orientations. The algorithm samples a large number of these poses and scores them based on a scoring function that estimates the binding affinity.
Analysis of Binding Modes: The resulting docked poses are then analyzed to identify the most favorable binding modes. This involves examining the intermolecular interactions between the ligand and the amino acid residues of the protein's active site. Key interactions that are typically analyzed include:
Hydrogen Bonds: The carboxylic acid group and the secondary amine in this compound are potential hydrogen bond donors and acceptors. The model would identify specific amino acid residues (e.g., serine, threonine, aspartate, glutamate) that could form hydrogen bonds with these functional groups.
Hydrophobic Interactions: The benzene (B151609) ring and the isopropyl group of the ligand can form hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine in the binding pocket.
Electrostatic Interactions: The charged carboxylate group can form salt bridges with positively charged residues such as lysine (B10760008) or arginine.
Pi-Pi Stacking: The aromatic ring of the ligand can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
For instance, molecular docking studies on other benzoic acid derivatives have successfully predicted their binding affinities and interactions with target proteins. nih.gov A study on p-aminobenzoic acid derivatives as cholinesterase inhibitors used molecular docking to elucidate the binding modes at the active site of the enzyme. researchgate.net Similarly, docking analyses of benzoic acid derivatives against the SARS-CoV-2 main protease have provided insights into their potential binding interactions. nih.gov These studies demonstrate the power of molecular modeling in rationalizing ligand-protein interactions.
Hypothetical Interaction Analysis of this compound with a Target Protein
| Ligand Functional Group | Interacting Residue (Example) | Interaction Type | Distance (Å) |
|---|---|---|---|
| Carboxylic acid (OH) | ASP-129 (O) | Hydrogen Bond | 2.8 |
| Carboxylic acid (C=O) | LYS-85 (NH3+) | Salt Bridge | 3.1 |
| Amine (NH) | GLU-150 (O) | Hydrogen Bond | 2.9 |
| Benzene Ring | PHE-45 | Pi-Pi Stacking | 4.5 |
| Isopropyl Group | LEU-92, VAL-95 | Hydrophobic | N/A |
This table presents hypothetical data for illustrative purposes.
Coordination Chemistry of 4 Isopropylamino Methyl Benzoic Acid
Ligating Properties of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile coordinating agent in transition metal chemistry. wikipedia.org The carboxylate moiety, formed upon deprotonation of the carboxylic acid, can engage with metal centers in several distinct modes. These coordination modes are influenced by factors such as the nature of the metal ion, the steric and electronic properties of the other ligands present, and the reaction conditions.
The most common coordination modes for carboxylate groups include:
Monodentate: In this mode, only one of the oxygen atoms of the carboxylate group binds to the metal center. This is a common arrangement, particularly in complexes with multiple competing ligands.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable four-membered chelate ring. This mode of coordination often enhances the stability of the resulting complex.
Bidentate Bridging: The carboxylate group bridges two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of binuclear complexes or extended one-, two-, or three-dimensional coordination polymers.
| Coordination Mode | Description | Structural Implication |
| Monodentate | One oxygen atom coordinates to the metal center. | Formation of simple metal complexes. |
| Bidentate Chelating | Both oxygen atoms coordinate to the same metal center. | Formation of stable chelate rings. |
| Bidentate Bridging | The carboxylate group links two metal centers. | Can lead to the formation of coordination polymers. |
Coordination Potential of the Amine Functional Group
The secondary amine group in 4-((isopropylamino)methyl)benzoic acid also possesses a lone pair of electrons on the nitrogen atom, making it a potential coordination site for metal ions. The coordination of amine groups to metal centers is a fundamental interaction in coordination chemistry, forming stable metal-ammine complexes.
The isopropyl group attached to the nitrogen atom introduces some steric bulk, which might influence the accessibility of the nitrogen's lone pair for coordination. However, secondary amines are well-known to coordinate to a variety of transition metals. In the context of the entire ligand, the amine group could coordinate to a metal ion in several ways:
Monodentate Coordination: The nitrogen atom could bind to a metal center independently of the carboxylate group.
Chelation: The amine nitrogen and one of the carboxylate oxygens could coordinate to the same metal ion, forming a stable chelate ring. This N,O-bidentate chelation is a common feature in the coordination chemistry of amino acids and their derivatives. wikipedia.org The formation of a six-membered chelate ring in this case would be sterically feasible and would be expected to lead to thermodynamically stable complexes.
Bridging: The amine group could coordinate to one metal center while the carboxylate group coordinates to another, allowing the ligand to act as a bridge between metal ions, contributing to the formation of coordination polymers.
The relative position of the amine and carboxylate groups in this compound is conducive to both chelation and bridging functionalities, making it a potentially versatile ligand for the construction of diverse coordination architectures.
Development of Metal Complexes and Coordination Polymers based on Benzoic Acid Ligands
Benzoic acid and its derivatives, particularly aminobenzoic acids, are widely used as ligands in the synthesis of metal complexes and coordination polymers. researchgate.net These ligands are of interest due to their structural versatility and the potential for forming extended networks through a combination of coordination bonds and intermolecular interactions like hydrogen bonding.
For instance, 4-aminobenzoic acid has been shown to form one-dimensional coordination polymers with copper(II), where the ligand bridges adjacent metal centers through both the amine nitrogen and a carboxylate oxygen. iucr.org This demonstrates the ability of the amino and carboxylate groups to act in concert to build extended structures.
Given the structural similarities, it is highly probable that this compound could also form a variety of metal complexes and coordination polymers. The presence of the flexible –CH2– linker between the phenyl ring and the amine group may allow for greater conformational freedom compared to 4-aminobenzoic acid, potentially leading to different and more complex structural motifs. The N-isopropyl group, while adding steric bulk, also increases the basicity of the amine compared to a primary amine, which could influence its coordinating strength.
The synthesis of such complexes would likely involve the reaction of a salt of this compound with a metal salt in a suitable solvent system, potentially under hydrothermal or solvothermal conditions to promote the crystallization of coordination polymers.
Spectroscopic Techniques for Characterizing Metal-Ligand Interactions in Solution and Solid State
The characterization of metal complexes of this compound would rely on a suite of spectroscopic techniques to elucidate the nature of the metal-ligand interactions.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate group. The position of the C=O stretching vibration (ν(C=O)) in the free ligand is expected to shift upon coordination to a metal ion.
In the free acid, a strong absorption band for the C=O stretch is typically observed around 1700-1750 cm⁻¹.
Upon deprotonation to the carboxylate and coordination to a metal, this band is replaced by two new bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group, typically found in the regions of 1550-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively.
The difference between these two frequencies (Δν = ν_as - ν_s) can provide insight into the coordination mode of the carboxylate group. A larger Δν is often indicative of a monodentate coordination, while a smaller Δν suggests a bidentate or bridging mode. The N-H stretching vibration of the secondary amine would also be affected by coordination, typically showing a shift to lower frequency and a change in band shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand environment in solution.
Upon coordination, the chemical shifts of the protons and carbons near the coordinating sites (i.e., the carboxylate and amine groups) would be expected to change.
For example, the protons of the methylene (B1212753) group adjacent to the amine and the aromatic protons would likely show significant shifts upon metal binding.
UV-Visible (UV-Vis) Spectroscopy: For complexes of transition metals with d-d electronic transitions, UV-Vis spectroscopy can provide information about the coordination geometry around the metal ion. The position and intensity of the absorption bands are characteristic of the electronic environment of the metal center.
| Spectroscopic Technique | Information Gained | Expected Observations for this compound Complexes |
| Infrared (IR) Spectroscopy | Coordination mode of carboxylate and amine groups. | Shift in ν(C=O), ν_as(COO⁻), ν_s(COO⁻), and ν(N-H) frequencies upon coordination. |
| Nuclear Magnetic Resonance (NMR) | Ligand environment in solution for diamagnetic complexes. | Changes in the chemical shifts of protons and carbons near the coordination sites. |
| UV-Visible (UV-Vis) Spectroscopy | Coordination geometry of transition metal ions. | Presence of d-d transition bands characteristic of the metal ion's electronic environment. |
| X-ray Crystallography | Precise solid-state structure. | Determination of bond lengths, angles, and overall coordination geometry. |
Advanced Derivatives and Analogues of 4 Isopropylamino Methyl Benzoic Acid
Systematic Structural Modifications of the Isopropylamino Moiety
The isopropylamino group is a key feature of the parent compound, and its modification is a primary strategy for creating analogues. This involves altering the size, shape, and electronic nature of the N-substituent to fine-tune the molecule's properties.
Research has explored the replacement of the isopropyl group with smaller alkyl groups, such as a methyl group, to yield 4-(Methylamino)benzoic acid. chemicalbook.comnih.gov The synthesis of this analogue can be achieved through the hydrolysis of its corresponding methyl ester. chemicalbook.com Conversely, isomeric variations like 4-Isobutylbenzoic acid have also been studied. nih.gov
More complex modifications include the introduction of arylmethyl groups. For instance, reacting a related precursor, 3-amino-4-isopropylamino-5-sulphamyl-benzoic acid, with benzyl (B1604629) bromide results in the N-benzylated product, 3-Benzylamino-4-isopropylamino-5-sulphamyl-benzoic acid. prepchem.com This demonstrates a feasible route for adding larger hydrophobic substituents to the amino nitrogen. Another approach involves the reductive amination of aldehydes, such as the synthesis of 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids from the corresponding Schiff bases. researchgate.net A further layer of complexity is added by converting the secondary amine into a sulfonamide, as seen in 4-((N-(2-ethoxyphenyl)methylsulfonamido)methyl)benzoic acid, which introduces a significantly different functional group and geometry. chemscene.com
| Compound Name | Modification | CAS Number | Reference |
|---|---|---|---|
| 4-(Methylamino)benzoic acid | Isopropyl group replaced with methyl group | 10541-83-0 | chemicalbook.comnih.gov |
| 4-Isobutylbenzoic acid | Isopropylmethylamine moiety replaced with isobutyl group | 38861-88-0 | nih.gov |
| 3-Benzylamino-4-isopropylamino-5-sulphamyl-benzoic acid | Addition of a benzyl group to a related scaffold | Not specified | prepchem.com |
Aromatic Ring Substituent Variations (e.g., nitro, methoxy (B1213986), methyl, halogen)
Altering the substitution pattern of the central benzoic acid ring is a powerful tool for modifying the electronic properties and steric profile of the molecule. A variety of electron-donating and electron-withdrawing groups have been introduced.
Nitro Group: The introduction of a nitro group, typically ortho to the amino function, is well-documented. For example, Methyl 4-(isopropylamino)-3-nitrobenzoate is synthesized via the nucleophilic aromatic substitution of methyl 4-chloro-3-nitrobenzoate with isopropylamine (B41738). The nitro group is a strong electron-withdrawing group and can serve as a synthetic handle for further modifications, such as reduction to an amino group. Other examples include 4-(Methylamino)-3-nitrobenzoic acid nih.gov and 3-Nitro-4-propoxybenzoic acid. bldpharm.com
Methoxy and Methyl Groups: Electron-donating groups like methoxy and methyl have also been incorporated. 3-Methoxy-4-methylbenzoic acid is a known derivative used in organic synthesis. chemixl.com Methoxy-substituted benzoic acid esters, such as methyl 4-methoxybenzoate (B1229959) and methyl 4-hydroxy-3-methoxybenzoate, are common synthetic intermediates. nist.govnist.gov
Halogen Atoms: Halogenation of the aromatic ring provides another route to derivatives with altered properties. The synthesis of esters from 3,5-dihalogeno-4-hydroxy-benzoic acids has been explored, leading to compounds like 3,5-dichloro-4-methoxy-benzoic acid methyl ester. researchgate.net
| Substituent | Example Compound | CAS Number | Reference |
|---|---|---|---|
| Nitro | Methyl 4-(isopropylamino)-3-nitrobenzoate | 234751-02-1 | |
| Methoxy | Methyl 4-methoxybenzoate | 121-98-2 | nist.gov |
| Methyl | 3-Amino-4-methylbenzoic acid | 2458-12-0 | |
| Methoxy & Methyl | 3-Methoxy-4-methylbenzoic acid | 7151-68-0 | |
| Dichloro & Methoxy | 3,5-Dichloro-4-methoxy-benzoic acid methyl ester | Not specified | researchgate.net |
Modifications at the Benzylic Position
The benzylic methylene (B1212753) group (—CH₂—) linking the amino function to the aromatic ring is another site for derivatization. Modifications at this position can impact the molecule's conformational flexibility and introduce new functional groups.
One notable modification is the introduction of a nitrate (B79036) ester (—CH₂—O—NO₂) at this position. The synthesis of 4-nitro-oxy-methyl-benzoic acid from 4-chloromethyl-benzoic acid and silver nitrate has been described, with the process being improved by the presence of an acid catalyst. google.com
In studies on related scaffolds, such as benzyl and benzoyl benzoic acids, the benzylic position is a key point of variation for developing inhibitors of bacterial RNA polymerase. nih.gov Furthermore, research on other benzoic acid derivatives has shown that introducing bulky groups like a 2-halo- or 2-methoxy-benzyloxy moiety at the adjacent 3-position of the ring can significantly influence activity. nih.gov
Synthesis and Characterization of Ester Derivatives
Esterification of the carboxylic acid is a common and crucial derivatization step. It masks the polar carboxyl group, which alters solubility and allows the ester to serve as a protected form of the acid or as a synthetic intermediate for other reactions, like amidation.
The synthesis of methyl esters is frequently accomplished by reacting the parent carboxylic acid with thionyl chloride to form the acyl chloride, which is then treated with methanol (B129727). prepchem.com An alternative, direct method involves acid-catalyzed esterification. For instance, 4-isopropylamino-3-nitrobenzoic acid has been esterified using methanol under reflux with a polyfluoroalkanesulfonic acid catalyst.
Conversely, the hydrolysis of these esters back to the parent carboxylic acid is readily achieved under basic conditions. A standard procedure involves heating the ester, such as 4-nonylbenzoic acid methyl ester, with aqueous sodium hydroxide (B78521) in a solvent like methanol, followed by acidification to precipitate the carboxylic acid. orgsyn.org This ester-to-acid conversion is a fundamental step in the synthesis of many derivatives. chemicalbook.com
Heterocyclic Incorporations and Hybrid Architectures
Creating hybrid molecules by incorporating heterocyclic rings is a sophisticated strategy to access novel chemical space. These heterocycles can introduce specific geometries, hydrogen bonding patterns, and potential new interaction sites.
Several classes of heterocyclic derivatives have been synthesized:
Pyridine (B92270): (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid was synthesized by reacting 4-(aminomethyl)benzoic acid with 4-pyridinecarboxaldehyde, forming an imine linkage between the benzoic acid and pyridine moieties. nih.gov
Quinoline (B57606): The compound 4-((4-Methylquinolin-2-yl)amino)benzoic acid represents a direct fusion of a quinoline ring to the amino group of an aminobenzoic acid scaffold. bldpharm.com
Thiazole (B1198619): Studies on protein kinase CK2 inhibitors have focused on 4-(thiazol-5-yl)benzoic acid derivatives. nih.gov Another example is (E)-2-((2-Mercapto-4-oxothiazol-5(4H)-ylidene)methyl)benzoic acid, which features a thiazole ring attached at the benzylic position. bldpharm.com
Isoxazole (B147169): 5-Amino-3-methyl-isoxazole-4-carboxylic acid has been investigated as a novel unnatural amino acid, highlighting the use of isoxazole rings as core components in peptide-like structures. mdpi.com
Chromane: Complex cyclization reactions of benzoic acid esters can lead to fused heterocyclic systems like chromanes. mdpi.com
Design Principles for Modulating Physicochemical Properties through Derivatization
The derivatization of 4-((Isopropylamino)methyl)benzoic acid is guided by established medicinal chemistry principles aimed at systematically modulating its properties. Each type of modification serves a specific purpose.
Modulating Lipophilicity and Polarity: Altering the N-alkyl group (Section 7.1) or adding substituents to the aromatic ring (Section 7.2) directly impacts the molecule's lipophilicity (logP). Replacing the isopropyl group with a smaller methyl group decreases lipophilicity, while adding a benzyl group increases it. Esterification of the carboxylic acid (Section 7.4) is a classic prodrug strategy to increase membrane permeability by masking the polar acid.
Altering Electronic Character: The electronic nature of the molecule is tuned by adding electron-withdrawing groups (e.g., nitro, halogens) or electron-donating groups (e.g., methyl, methoxy) to the aromatic ring (Section 7.2). This influences the pKa of the carboxylic acid and the basicity of the amino group, which can be critical for molecular interactions.
Introducing New Interaction Points: Incorporating heterocycles (Section 7.5) is a key strategy for introducing new hydrogen bond donors or acceptors (e.g., the nitrogen in a pyridine ring nih.gov) and for creating specific shapes that can fit into biological targets.
Creating Synthetic Handles: Functional groups are often introduced to serve as points for further elaboration. For example, a nitro group can be readily reduced to an amine, which can then be acylated or alkylated, opening up a wide array of subsequent derivatization possibilities.
A study on 4-(thiazol-5-yl)benzoic acid derivatives illustrates these principles effectively. The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety was found to maintain potent inhibitory activity against a specific protein kinase while significantly boosting antiproliferative effects, showcasing a successful, rational design approach. nih.gov
Analytical Methodologies for 4 Isopropylamino Methyl Benzoic Acid: Characterization and Purity Assessment
Chromatographic Separation Techniques
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from impurities and other components in a mixture. The choice between liquid and gas chromatography depends largely on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most common methods for the analysis of non-volatile compounds like 4-((Isopropylamino)methyl)benzoic acid. These techniques offer high resolution, sensitivity, and precision. Method development is a systematic process aimed at achieving optimal separation of the target analyte from any potential impurities.
A typical starting point for method development involves a "scouting gradient" to probe the retention behavior of the analyte. For C18 columns, which are widely used due to their hydrophobic stationary phase, a gradient from a low to a high percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer is common. lcms.cz For a 100 mm column, a 10-minute gradient from 5% to 95-100% acetonitrile is a recommended starting point. lcms.cz
For aminobenzoic acid derivatives, reversed-phase HPLC (RP-HPLC) is frequently employed. The mobile phase often consists of an aqueous buffer and an organic modifier. For instance, in the analysis of the related compound 4-Hydroxy Benzoic Acid, a gradient elution using 0.1% phosphoric acid buffer as mobile phase A and 100% acetonitrile as mobile phase B has been successfully used. longdom.orglongdom.org The separation is typically performed on a C18 column. longdom.orglongdom.org The use of an acidic buffer helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
The table below illustrates a typical set of starting parameters for an HPLC method developed for a similar benzoic acid derivative.
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 5 µm particle size | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of the carboxyl group, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |
| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for conventional HPLC columns. |
| Detection | UV at 230 nm | Wavelength where the benzoic acid chromophore exhibits strong absorbance. longdom.org |
UPLC systems, which utilize columns with smaller particle sizes (typically <2 µm), can offer faster analysis times and improved resolution compared to traditional HPLC. sielc.com
Gas Chromatography (GC) for Volatile Analytes
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, direct analysis of polar, non-volatile compounds like benzoic acids by GC can be challenging. The carboxylic acid group can lead to poor peak shape (tailing) and strong adsorption onto the active sites within the GC system. researchgate.net
To overcome these issues, derivatization is often required. This process chemically modifies the analyte to increase its volatility and reduce its polarity. Common derivatization techniques for carboxylic acids include:
Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a catalyst to form a more volatile methyl ester.
Silylation: Reacting the analyte with a silylating agent (e.g., hexamethyldisilazane) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. researchgate.net
Once derivatized, the analyte can be separated on a suitable GC column, often one with a non-polar or mid-polar stationary phase, and detected using a flame ionization detector (FID) or a mass spectrometer. researchgate.net For instance, a method for the simultaneous determination of various 4-hydroxybenzoates and 4-hydroxybenzoic acid in formulations utilizes an SE-30 column with flame-ionization detection after a cleanup step. nih.gov
Mass Spectrometry for Identity Confirmation and Purity Profiling
Mass Spectrometry (MS) is an indispensable tool for confirming the identity of a compound and for characterizing impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of specificity.
For identity confirmation of this compound, the molecular ion peak in the mass spectrum would be expected to correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com
Method Validation Parameters and Performance Metrics
Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines on the parameters that need to be evaluated.
Linearity, Accuracy, Precision, and Limits of Detection/Quantification
These parameters are crucial for quantitative methods designed to determine the amount of the analyte.
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. cipac.org It is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r) of the calibration curve, which should ideally be >0.99. cipac.org
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. cipac.orgpharmaguideline.com It is often assessed by performing recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of the analyte recovered is measured. researchgate.net
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. cipac.orgpharmaguideline.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). ikev.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ikev.org
The table below presents example acceptance criteria for these validation parameters.
| Validation Parameter | Example Acceptance Criterion |
| Linearity (Correlation Coefficient, r) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Optimization of Mobile Phases, Stationary Phases, and Detection Wavelengths
The optimization of chromatographic conditions is essential for achieving a robust and reliable separation.
Stationary Phase Selection: The choice of stationary phase (the column) is critical and depends on the physicochemical properties of the analyte. For a compound like this compound, which contains both polar (amino and carboxyl groups) and non-polar (benzene ring, isopropyl group) moieties, a reversed-phase column such as a C18 or C8 is a suitable choice. rjptonline.org The specific brand and type of C18 column can also influence selectivity due to differences in end-capping and silica (B1680970) purity. lcms.cz
Mobile Phase Optimization: The mobile phase composition, particularly the type of organic solvent, the pH, and the buffer concentration, has a significant impact on retention and selectivity. tpcj.org
Organic Solvent: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Acetonitrile generally has a lower viscosity and better UV transparency at low wavelengths. lcms.cz
pH: The pH of the mobile phase is a critical parameter for ionizable compounds. For this compound, which has both an acidic carboxylic group and a basic amino group, controlling the pH is essential to ensure consistent retention and good peak shape. A buffer should be chosen with a pKa within ±1 unit of the desired mobile phase pH. tpcj.org
Buffer Concentration: A buffer concentration of 10-50 mM is generally sufficient for the analysis of small molecules. tpcj.org
Detection Wavelength Optimization: The selection of the detection wavelength is crucial for achieving good sensitivity. The optimal wavelength is typically the one at which the analyte exhibits maximum absorbance (λmax). sphinxsai.com For benzoic acid derivatives, UV detection is commonly used, with wavelengths around 220-240 nm often providing good sensitivity. sphinxsai.com For example, a wavelength of 230 nm was used for the detection of 4-hydroxy benzoic acid. longdom.org A diode array detector (DAD) can be used during method development to acquire the full UV spectrum of the analyte and select the optimal wavelength.
Impurity Identification, Isolation, and Structural Elucidation
The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug substance. A thorough understanding of the potential impurities that can arise during the synthesis of this compound is essential. These impurities can originate from starting materials, intermediates, by-products, and degradation products. The identification, isolation, and structural elucidation of these impurities are paramount for establishing a comprehensive impurity profile and for the development of robust analytical methods for their control.
Process-related impurities in this compound can stem from the synthetic route employed. A common synthetic pathway involves the reductive amination of 4-formylbenzoic acid with isopropylamine (B41738). This process can lead to several potential impurities, including unreacted starting materials, intermediates, and by-products from side reactions.
Potential Process-Related Impurities:
Impurity A (4-formylbenzoic acid): Unreacted starting material.
Impurity B (4-((Isopropyl)iminomethyl)benzoic acid): An intermediate Schiff base that may not have been fully reduced.
Impurity C (4-(Hydroxymethyl)benzoic acid): A by-product resulting from the reduction of the aldehyde functional group of 4-formylbenzoic acid.
Impurity D (4,4'-((Isopropylazanediyl)bis(methylene))dibenzoic acid): A potential dimeric impurity formed from the reaction of the product with another molecule of 4-formylbenzoic acid followed by reduction.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation of impurities from the main compound, providing sufficient quantities for subsequent spectroscopic analysis and structural elucidation. The separation of this compound from its structurally similar impurities requires a highly selective chromatographic system. Reversed-phase chromatography is often the method of choice for such separations.
The development of a preparative HPLC method involves the optimization of several parameters, including the stationary phase, mobile phase composition, pH, and flow rate, to achieve the desired resolution between the main peak and the impurity peaks.
Table 1: Illustrative Preparative HPLC Conditions for the Isolation of Impurities
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 500 µL (of a concentrated solution) |
This method allows for the collection of fractions corresponding to each impurity, which are then concentrated to isolate the pure impurity for structural characterization.
Once the impurities have been isolated, a combination of spectroscopic techniques is employed to unequivocally determine their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This is crucial for identifying the core structure and the nature and position of substituents.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by revealing how the molecule breaks apart.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. Characteristic absorption bands can confirm the presence of groups such as carboxylic acids (O-H and C=O stretching), amines (N-H stretching), and aromatic rings (C-H and C=C stretching).
Table 2: Spectroscopic Data for the Structural Elucidation of Potential Impurities
| Impurity | Spectroscopic Data |
| Impurity A (4-formylbenzoic acid) | ¹H NMR (DMSO-d₆): δ 10.1 (s, 1H, -CHO), 8.1-8.3 (m, 4H, Ar-H), 13.5 (br s, 1H, -COOH). MS (ESI-): m/z 149 [M-H]⁻. FTIR (cm⁻¹): 3300-2500 (O-H), 1690 (C=O, acid), 1680 (C=O, aldehyde). |
| Impurity B (4-((Isopropyl)iminomethyl)benzoic acid) | ¹H NMR (CDCl₃): δ 8.4 (s, 1H, -CH=N-), 7.9-8.2 (m, 4H, Ar-H), 3.6 (sept, 1H, -CH(CH₃)₂), 1.3 (d, 6H, -CH(CH₃)₂). MS (ESI+): m/z 206 [M+H]⁺. FTIR (cm⁻¹): 3300-2500 (O-H), 1695 (C=O), 1640 (C=N). |
| Impurity C (4-(Hydroxymethyl)benzoic acid) | ¹H NMR (DMSO-d₆): δ 7.8-8.0 (m, 4H, Ar-H), 5.3 (t, 1H, -OH), 4.5 (d, 2H, -CH₂-), 12.9 (br s, 1H, -COOH). MS (ESI-): m/z 151 [M-H]⁻. FTIR (cm⁻¹): 3500-3200 (O-H, alcohol), 3300-2500 (O-H, acid), 1685 (C=O). |
| Impurity D (4,4'-((Isopropylazanediyl)bis(methylene))dibenzoic acid) | ¹H NMR (DMSO-d₆): δ 7.8-8.0 (m, 8H, Ar-H), 3.7 (s, 4H, -CH₂-), 2.9 (sept, 1H, -CH(CH₃)₂), 1.1 (d, 6H, -CH(CH₃)₂), 13.0 (br s, 2H, -COOH). MS (ESI+): m/z 358 [M+H]⁺. FTIR (cm⁻¹): 3300-2500 (O-H), 1680 (C=O). |
Through the combined application of preparative chromatography and various spectroscopic techniques, a comprehensive impurity profile of this compound can be established. This knowledge is crucial for the implementation of appropriate controls during the manufacturing process to ensure the quality and safety of the final product.
Potential Research Applications in Advanced Materials Science and Chemical Synthesis
Role as a Versatile Building Block in Complex Organic Synthesis
In the realm of complex organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of intricate molecular architectures. While direct and extensive research on 4-((isopropylamino)methyl)benzoic acid as a building block is not widely documented, the utility of its core structure, 4-(aminomethyl)benzoic acid, and its derivatives is well-established, suggesting a similar potential for the isopropyl-substituted compound.
The synthesis of novel amino acids and their protected derivatives for use as building blocks in pseudopeptide synthesis has been demonstrated with related structures. For instance, the synthesis of 4-amino-3-(aminomethyl) benzoic acid (AmAbz) and its protected forms highlights the utility of aminomethylated benzoic acids in creating complex peptide-like molecules. 4-(Aminomethyl)benzoic acid itself is a known monomer for the preparation of polymers and a raw material for various organic syntheses. google.com The presence of both an amino and a carboxylic acid group allows for a range of chemical transformations. The retrosynthetic analysis of related molecules like 4-aminobenzoic acid demonstrates how the functional groups on the benzene (B151609) ring can be manipulated to achieve target molecules.
The N-isopropyl group in this compound can offer specific advantages over the unsubstituted amine. The steric bulk of the isopropyl group can influence the stereochemical outcome of reactions, providing a level of control in asymmetric synthesis. Furthermore, the electronic effect of the secondary amine can modify the reactivity of both the amino and carboxylic acid functionalities, as well as the aromatic ring, opening up different synthetic pathways compared to its primary amine counterpart.
Incorporation into Functional Advanced Materials
The bifunctional nature of this compound, possessing both a hydrogen-bond-donating and -accepting amine and a carboxylic acid group, makes it a prime candidate for incorporation into a variety of functional materials.
Polymer Systems and Functional Coatings
Although specific research on the incorporation of this compound into polymers is not extensively reported, the use of similar benzoic acid derivatives in polymer science is a strong indicator of its potential. For example, amine-containing polymers have been shown to form salts with benzoic acids, creating novel polymer salt films. chemicalbook.com In such systems, a polymer film can be grafted with a tertiary amine polymer and then treated with various benzoic acids. chemicalbook.com This suggests that this compound could be used to modify the surface of polymers, imparting new functionalities.
The carboxylic acid group can be polymerized to form polyesters, while the amine group can be used to cross-link polymer chains or to initiate polymerization of other monomers. The presence of the N-isopropyl group could influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. Functional coatings are another area where this compound could find application. Its ability to interact with surfaces through its carboxylic acid and amine groups could be exploited to create coatings with specific adhesion properties or to introduce a desired chemical functionality to a surface.
Self-Assembled Systems and Supramolecular Architectures
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is a field where this compound could play a significant role. The hydrogen bonding capabilities of its carboxylic acid and secondary amine groups are key features for building ordered supramolecular structures.
Research on para-aminobenzoic acid (PABA) has shown that it can form supramolecular complexes with various cyclic molecules through proton transfer from the carboxylic acid to the amine of the cyclic molecule, resulting in charge-assisted hydrogen bonds. rsc.org These interactions lead to the formation of organic salts with well-defined crystalline structures. rsc.org Similarly, the alkylation of amino acids is a known strategy to promote their self-assembly into various nanostructures, such as vesicles, tubules, and helical fibers, driven by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov
The N-isopropyl group in this compound would introduce a hydrophobic element that could significantly influence its self-assembly behavior, potentially leading to the formation of unique and stable supramolecular architectures. These self-assembled systems could find applications in areas such as drug delivery, sensing, and the creation of "smart" materials that respond to external stimuli.
Applications in Dye and Pigment Chemistry (derived from related structures)
Azo dyes, characterized by the -N=N- linkage, represent a large and important class of synthetic colorants. imrpress.com The synthesis of these dyes often involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. imrpress.comyoutube.com While this compound is a secondary amine and cannot be directly diazotized, its precursor, 4-(aminomethyl)benzoic acid, or related primary aromatic amines are suitable starting materials.
For example, 4-aminobenzoic acid has been used to synthesize azo dyes. nih.govchemicalbook.com A novel series of azo dyes was successfully synthesized by combining amino benzoic acid and amino phenol (B47542) on the same molecular framework via an azo linkage. nih.gov These examples from related structures suggest that derivatives of this compound could be used to create novel dyes and pigments. The isopropylamino group could be introduced after the formation of the azo linkage, or a related primary amine could be used as the starting material for diazotization. The specific nature of the substituents on the aromatic rings of azo dyes plays a crucial role in determining their color, fastness, and other properties. The presence of the isopropylaminomethyl group could be used to tune these properties, potentially leading to dyes with improved performance characteristics.
Exploration in Catalysis and Ligand Design
The ability of this compound to coordinate with metal ions through its carboxylic acid and amine groups makes it a potential ligand for the design of novel catalysts. The field of catalytic metallodrugs, which involves performing catalytic transformations inside cells, is an emerging area of research. google.com While direct catalytic applications of this specific compound are not yet reported, the principles of ligand design suggest its potential.
Research has shown that benzoic acid derivatives can act as ligands for transition metal ions, forming complexes with specific geometries and catalytic activities. For instance, new complexes of 4-(2-methyl-4-oxoquinazoline-3(H)-yl) benzoic acid with Co(II), Ni(II), and Cu(II) have been synthesized and characterized, with the ligand acting as a bridging unit between metal centers. researchgate.net In another study, a copper complex supported on 4-(aminomethyl) benzoic acid-functionalized nanoparticles was used as a catalyst for the Ullmann coupling reaction. chemicalbook.com
The N-isopropyl group in this compound could influence the steric and electronic environment around a coordinated metal center, thereby affecting the catalytic activity and selectivity of the resulting complex. The design of new ligands is a key aspect of developing more efficient and selective catalysts for a wide range of chemical transformations.
Utilization in Specialty Chemical Development
Specialty chemicals are a broad category of products that are sold on the basis of their performance or function, rather than their chemical composition. The synthesis of intermediates for the pharmaceutical and other industries is a key area of specialty chemical development.
Patents have been filed for the preparation of related compounds, such as 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride, which is a key intermediate for the synthesis of the anti-cancer drug Imatinib. researchgate.net This highlights the potential of 4-((alkylamino)methyl)benzoic acid derivatives as valuable intermediates in the synthesis of high-value specialty chemicals. The specific properties imparted by the isopropyl group could make this compound or its derivatives suitable for applications where specific solubility, reactivity, or biological activity is required.
Furthermore, benzoic acid and its derivatives are widely used as preservatives and flavoring agents in food, cosmetic, and pharmaceutical products, although this is more common for simpler derivatives. medchemexpress.com The exploration of the biological activity of derivatives of this compound could lead to the discovery of new applications in these or other areas of specialty chemicals.
Q & A
Basic: What are the recommended synthetic routes for 4-((Isopropylamino)methyl)benzoic acid, and what reaction conditions optimize yield?
The synthesis typically involves coupling reactions between benzoic acid derivatives and isopropylamine-containing precursors. A common approach is reductive amination: reacting 4-formylbenzoic acid with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH ~5-6). Alternatively, nucleophilic substitution of 4-(bromomethyl)benzoic acid with isopropylamine in polar aprotic solvents (e.g., DMF) at 60–80°C can yield the product. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to remove unreacted amines or byproducts .
Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the isopropylamino-methyl group?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining stereochemistry. For example, analogous compounds like 4-[(2-phenylethyl)amino]benzoic acid (monoclinic system, space group P2₁/c) reveal bond angles and torsion angles between the aromatic ring and aminoalkyl chain, clarifying substituent orientation. Hydrogen bonding between the carboxylic acid group and the amino moiety often stabilizes the crystal lattice, as seen in related structures . Pairing SCXRD with computational modeling (DFT) can further validate electronic effects on molecular conformation .
Basic: What analytical techniques are most effective for purity assessment and structural confirmation?
- HPLC/UV-Vis : Quantify purity using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with detection at 254 nm.
- NMR : ¹H NMR (DMSO-d₆) typically shows signals for the isopropyl group (δ 1.0–1.2 ppm, doublet) and methylene bridge (δ 3.5–4.0 ppm). ¹³C NMR confirms the carbonyl (δ ~170 ppm) and aromatic carbons .
- Mass Spectrometry : ESI-MS in positive mode ([M+H]⁺) provides molecular weight validation .
Advanced: How do solvent polarity and pH influence the solubility of this compound, and what contradictions exist in reported data?
Solubility is highly pH-dependent due to ionizable carboxylic acid (pKa ~4.2) and amine (pKa ~10.5) groups. In aqueous buffers:
- Below pH 4: Protonated carboxylic acid and amine enhance water solubility.
- At physiological pH (7.4): Partial deprotonation reduces solubility, necessitating co-solvents (e.g., DMSO).
Contradictions arise in non-polar solvents: Some studies report moderate solubility in ethanol (polar protic), while others note limited solubility due to hydrophobic isopropyl groups. These discrepancies may stem from impurities or polymorphic forms .
Basic: What strategies mitigate degradation during storage or experimental use?
- Storage : Lyophilized solid at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- In Solution : Use freshly prepared solutions in degassed buffers (pH 4–6) with antioxidants (e.g., 0.1% BHT) for short-term stability. Avoid prolonged exposure to light (UV-sensitive) .
Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Hydrophobic Modifications : Introducing electron-withdrawing groups (e.g., halogens) on the benzene ring may improve membrane permeability.
- Amino Group Tweaks : Replacing isopropyl with bulkier tert-butyl groups could enhance receptor binding affinity.
- Carboxylic Acid Bioisosteres : Substituting –COOH with tetrazoles or sulfonamides may improve metabolic stability while retaining acidity .
Basic: What safety protocols are critical when handling this compound in vitro?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during weighing or solvent evaporation to avoid inhalation.
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How do oxygen-dependent interactions affect the compound’s reactivity in photodynamic therapy (PDT) applications?
In PDT, ruthenium-based photoactivatable complexes (e.g., Ru(bpy)₃²⁺) can generate singlet oxygen (¹O₂) under light. The isopropylamino-methyl group may act as a sacrificial ligand, releasing the benzoic acid inhibitor upon oxygen-mediated ligand displacement. Control experiments under anaerobic vs. aerobic conditions are essential to validate mechanism .
Basic: What computational tools predict the compound’s physicochemical properties?
- LogP : Use MarvinSketch or ACD/Labs to estimate partition coefficients (~2.1 for this compound).
- pKa Prediction : SPARC or ChemAxon calculators model ionization states.
- Solubility : COSMO-RS simulations correlate with experimental solubility in diverse solvents .
Advanced: How can NMR-based metabolomics elucidate the compound’s interaction with cellular targets?
¹H-NMR metabolomics of treated vs. untreated cell lysates can identify altered metabolic pathways (e.g., TCA cycle intermediates or amino acid levels). For instance, downregulation of NAD+ precursors (e.g., nicotinamide) may indicate NAMPT inhibition, linking the compound to anti-cancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
